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Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

BMS-986470 is an investigational, orally administered, dual molecular glue degrader currently
in early-stage clinical development for the treatment of sickle cell disease (SCD). As of late
2025, definitive clinical trial outcomes comparing BMS-986470 to a placebo are not yet
available, with the first-in-human Phase 1/2a study actively recruiting participants. This guide
provides a comprehensive overview of the available preclinical data, the mechanism of action,
and the design of the ongoing placebo-controlled clinical trial.

BMS-986470 is a novel therapeutic agent that functions by inducing the degradation of two key
proteins, ZBTB7A and WIZ, which are known to be transcriptional repressors of y-globin.[1] By
targeting these proteins for degradation, BMS-986470 aims to increase the production of fetal
hemoglobin (HbF), a known mitigator of the pathophysiology of sickle cell disease.[1][2] The
induction of HbF can interfere with the polymerization of sickle hemoglobin (HbS), thereby
reducing red blood cell sickling, improving anemia, and decreasing the incidence of vaso-
occlusive crises (VOCSs).[3]

Preclinical Data Summary

Preclinical studies have demonstrated the potential of BMS-986470 to induce HbF and
degrade its target proteins. The following table summarizes key findings from in vitro and in
vivo preclinical models.
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Experimental System Key Outcomes Reference
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Mechanism of Action: Signaling Pathway

BMS-986470 acts as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon
(CRBN) and the target proteins ZBTB7A and WIZ. This proximity facilitates the ubiquitination
and subsequent proteasomal degradation of ZBTB7A and WIZ, leading to the derepression of
the y-globin gene and increased production of HbF.
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Mechanism of action of BMS-986470.

Clinical Trial Protocol: NCT06481306

A Phase 1/2a, first-in-human, randomized, double-blind, placebo-controlled, dose-finding study
is currently underway to evaluate BMS-986470 in healthy volunteers and patients with sickle

cell disease.[4]
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Study Objectives:
e Primary: To evaluate the safety and tolerability of BMS-986470.

e Secondary: To assess the pharmacokinetics (how the body processes the drug) and
pharmacodynamics (how the drug affects the body) of BMS-986470.

o Exploratory: To gather preliminary evidence of the drug's efficacy in inducing HbF and
improving hematological parameters in individuals with SCD.

Key Inclusion Criteria for SCD Patients:
o Diagnosis of Sickle Cell Disease (HbSS or HbS[0-thalassemia).[5]

o History of at least 4 vaso-occlusive crises (VOCS) in the past 12 months or at least 2 in the
past 6 months.[5]

e Age 18 years or older.[6]

Key Exclusion Criteria for SCD Patients:

e Recent blood transfusions.[5]

o Severe organ damage or other significant medical conditions.[5]
Treatment Arms:

The study includes multiple cohorts receiving different doses of BMS-986470 or a placebo.[5]
The assignment to either the treatment or placebo group is randomized and double-blinded,
meaning neither the participants nor the investigators know who is receiving the active drug.[6]

Experimental Workflow of the Clinical Trial

The ongoing clinical trial follows a structured workflow to ensure patient safety and data
integrity.
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High-level workflow of the NCT06481306 clinical trial.

As the clinical trial for BMS-986470 progresses, further data on its safety and efficacy in
comparison to placebo will become available. These findings will be crucial in determining the
potential of this novel therapeutic agent to address the unmet medical needs of patients with
sickle cell disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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